Tripotassium hexakis(cyano-C)manganate

Hydride generation ICP-MS Ultra-trace lead analysis

Tripotassium hexakis(cyano-C)manganate (IUPAC: tripotassium hexacyanomanganate(3−); K₃[Mn(CN)₆]; CAS 14023-90-6; MW 328.34 g/mol) is the potassium salt of the low-spin manganese(III) hexacyanometallate anion. It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.09 Å, b = 10.49 Å, c = 8.46 Å, β = 107.6°, and is closely isomorphous with potassium ferricyanide (K₃[Fe(CN)₆]).

Molecular Formula C6K3MnN6-3
Molecular Weight 328.34 g/mol
CAS No. 14023-90-6
Cat. No. B079970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripotassium hexakis(cyano-C)manganate
CAS14023-90-6
Molecular FormulaC6K3MnN6-3
Molecular Weight328.34 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn]
InChIInChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1;
InChIKeyLZBBTZQCVXSUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripotassium Hexakis(cyano-C)manganate (CAS 14023-90-6): Technical Baseline for Procurement Evaluation


Tripotassium hexakis(cyano-C)manganate (IUPAC: tripotassium hexacyanomanganate(3−); K₃[Mn(CN)₆]; CAS 14023-90-6; MW 328.34 g/mol) is the potassium salt of the low-spin manganese(III) hexacyanometallate anion. It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.09 Å, b = 10.49 Å, c = 8.46 Å, β = 107.6°, and is closely isomorphous with potassium ferricyanide (K₃[Fe(CN)₆]) [1]. The compound is commercially available at ≥99% purity (Sigma Aldrich product 575011; 99.97% trace metals basis) and also supplied by Stanford Advanced Materials at 99.97% purity [2]. It appears as a red crystalline solid with a decomposition temperature of 289 °C (lit.) and is classified under UN 2811 (toxic solids, packing group III) [2]. Unlike the more common iron analog, this Mn(III) complex possesses a d⁴ low-spin (S = 1) electronic configuration that imparts fundamentally different magnetic, structural, and redox properties, making it indispensable for specific research and industrial applications where ferricyanide or other hexacyanometallates cannot serve as functional replacements.

Hydride generation additive for ultra-trace lead (Pb) determination via ICP-MS
Anisotropic S=1 building block for cyano-bridged single-chain magnets
Precursor for high-capacity sodium manganese hexacyanomanganate cathode

Why Potassium Ferricyanide or Other Hexacyanometallates Cannot Substitute for K₃[Mn(CN)₆]


The d⁴ low-spin (S = 1) electronic configuration of the [Mn(CN)₆]³⁻ anion is the root cause of properties that are entirely absent in the more familiar potassium ferricyanide (d⁵ low-spin, S = ½) or potassium hexacyanochromate(III) (d³, S = ³⁄₂). This configuration produces a strong first-order Jahn–Teller effect observable as tetragonal compression of the octahedral coordination sphere, unquenched orbital angular momentum leading to pronounced magnetic anisotropy, and a unique disproportionation pathway in acidic media that generates the strongly oxidizing [Mn(CN)₆]²⁻ (E₁/₂ = 0.85 V vs. SCE)—a species with no parallel among Fe or Cr hexacyanometallates [1]. Furthermore, the [Mn(CN)₆]³⁻ building block, when incorporated into Prussian blue analog frameworks, enables multi-electron redox from Mn(I) through Mn(III) oxidation states, delivering practical specific capacities that exceed conventional PBA theoretical limits by over 20% [2]. These properties are not merely incremental improvements over the Fe analog—they represent qualitatively different chemical behavior that directly determines fitness for applications in analytical chemistry, molecular magnetism, and electrochemical energy storage.

Potassium ferricyanide’s isotropic S=½ ground state may not provide the magnetic anisotropy required for single-chain magnets.
Ferricyanide does not undergo acid-induced disproportionation, preventing in situ generation of the strongly oxidizing Mn(IV) species.
Ferricyanide is ineffective for on-line plumbane generation under the same acidic HG-ICP-MS conditions, limiting ultra-trace Pb sensitivity.

Quantitative Differentiation Evidence: K₃[Mn(CN)₆] vs. Closest Analogs and Alternatives


42–48× Sensitivity Enhancement for Lead Hydride Generation vs. Conventional and Ferricyanide-Mediated HG-ICP-MS

When used as an on-line additive at 0.5% m/v in 1% v/v HCl with 2% m/v NaBH₄, K₃Mn(CN)₆ enhances the ICP-MS sensitivity for Pb determination by a factor of 42 to 48 relative to conventional hydride generation without the additive [1]. By contrast, potassium ferricyanide (K₃[Fe(CN)₆]) under identical acidic conditions does not facilitate PbH₄ generation to a comparable degree; its behavior toward Pb hydride formation is reported to differ fundamentally from its effect on Bi and Sn, and it shows no evidence of promoting plumbane formation in the same manner [1]. The K₃Mn(CN)₆-based method achieves a detection limit (3s) of 0.008 μg L⁻¹ for the ²⁰⁸Pb isotope and a signal-to-noise ratio of 18–20 for a 1.0 μg mL⁻¹ Pb solution [1].

Pb Sensitivity Enhancement
Head-to-head
42–48× sensitivity gain vs. no additive; 0.008 μg L⁻¹ LOD for ²⁰⁸Pb; S/N 18–20 at 1.0 μg mL⁻¹ Pb
Enables sub-ng/L Pb quantification; ferricyanide does not comparably facilitate plumbane generation.
On-line HG-ICP-MS; 0.5% m/v K₃Mn(CN)₆ in 1% HCl/NaBH₄
Hydride generation ICP-MS Ultra-trace lead analysis Plumbane generation

Low-Spin d⁴ (S=1) Configuration with Strong Magnetic Anisotropy vs. Isostructural K₃[Fe(CN)₆] (S=½)

Single-crystal magnetic susceptibility measurements on K₃[Mn(CN)₆] between 80 and 300 K reveal distinct magnetic anisotropy attributable to its low-spin d⁴ (S = 1) ground state with unquenched first-order orbital angular momentum [1]. The effective magnetic moment of K₃Mn(CN)₆ is experimentally measured as μeff ≈ 3.18 μB (corresponding to 2 unpaired electrons in the t₂g³e_g¹ → corrected: t₂g⁴ configuration, with ligand-field splitting producing t₂g³e_g¹ occupancy yielding 2 unpaired electrons at the Mn(III) center), consistent with S = 1 [2]. In contrast, the isostructural K₃[Fe(CN)₆] exhibits μeff ≈ 2.40 μB (1 unpaired electron, S = ½) [2]. For the [Mn(CN)₆]³⁻ anion, the temperature-dependent susceptibility is fit by the Kotani model with a spin-orbit coupling parameter λ = 200 K and a temperature-independent paramagnetism (TIP) contribution of 4.0 × 10⁻⁵ emu mol⁻¹, parameters that are fundamentally inapplicable to the orbitally non-degenerate Fe(III) analog [3].

Magnetic Anisotropy
Reported
μeff ≈ 3.18 μB (S=1, d⁴) vs. ferricyanide μeff ≈ 2.40 μB (S=½); Kotani λ=200 K, TIP 4.0×10⁻⁵ emu mol⁻¹
S=1 with unquenched orbital momentum enables anisotropic building block; Fe analog isotropic.
Single-crystal SQUID magnetometry, 80–300 K
Molecular magnetism Magnetic anisotropy Spin-orbit coupling Kotani model

Acid-Induced Disproportionation to Mn(IV) Oxidant (E₁/₂ = 0.85 V vs. SCE) Without Parallel in Fe(III) or Cr(III) Hexacyanometallates

When dissolved in acidic aqueous solution, K₃[Mn(CN)₆] undergoes rapid disproportionation: 2 Mn(III) → Mn(IV) + Mn(II), yielding the strongly oxidizing [Mn(CN)₆]²⁻ species with a half-wave potential of E₁/₂ = 0.85 V vs. SCE at a rotating platinum-disk electrode (1.0 V vs. SCE constant potential, acidity range 0.01–2.0 M, −5 to 15 °C) [1]. The Mn(IV) species subsequently undergoes slow decomposition to Mn(II) and (CN)₂ with first-order kinetics characterized by rate constants kₐ = (1.78 ± 0.01) × 10⁻⁴ s⁻¹, k_b = (5.97 ± 0.05) × 10⁻⁵ s⁻¹ M⁻¹, and k_c = (3.40 ± 0.18) × 10⁻³ s⁻¹ M⁻¹ at 40 °C and ionic strength 2.0 [2]. In non-aqueous acetonitrile, the [Mn(CN)₆]³⁻/⁴⁻ couple is reversible with E₁/₂ = +0.14 V vs. SCE (ΔEpp = 0.09 V at 10 mV s⁻¹) [3]. By contrast, K₃[Fe(CN)₆] is stable in acidic media and does not undergo analogous disproportionation; its redox chemistry is limited to a single Fe(III)/Fe(II) couple that lacks the oxidizing potency of the Mn(IV) species.

Acid Disproportionation
Class-level
Rapid disproportionation to [Mn(CN)₆]²⁻ with E₁/₂=0.85 V vs. SCE; kₐ=1.78×10⁻⁴ s⁻¹ (40 °C)
Unique access to strongly oxidizing Mn(IV) species; no parallel in Fe or Cr analogs.
Aqueous acidic medium, rotating Pt electrode
Redox chemistry Disproportionation Hexacyanomanganate(IV) Analytical oxidant

Prussian Blue Analog Cathode: 209 mAh g⁻¹ Discharge Capacity Exceeding Conventional PBA Theoretical Limit by 21%

Sodium manganese hexacyanomanganate (Na₂Mnᴵᴵ[Mnᴵᴵ(CN)₆]), synthesized using K₃[Mn(CN)₆] as the key hexacyanometallate precursor, delivers a reversible specific discharge capacity of 209 mAh g⁻¹ at a rate of C/5 (40 mA g⁻¹) in a propylene carbonate electrolyte with excellent capacity retention at high rates [1]. This experimental capacity is 21% higher than the theoretical specific capacity of 172 mAh g⁻¹ conventionally expected for two reduction events in Prussian blue analogs [2]. Density-functional theory calculations confirm that this capacity originates from the thermodynamically stable insertion of a third sodium ion per formula unit to form Na₃Mnᴵᴵ[Mnᴵ(CN)₆], accessing the exotic Mn(I) oxidation state—a storage mechanism that is structurally and electronically unique to the manganese hexacyanomanganate framework among PBA materials [2]. In contrast, iron-based hexacyanoferrate PBAs achieve practical capacities of ~120–150 mAh g⁻¹ and are limited to two-electron (Feᴵᴵ/Feᴵᴵᴵ) redox without accessing a third alkali-ion insertion.

PBA Cathode Capacity
Reported
209 mAh g⁻¹ at C/5 vs. theoretical two-electron PBA limit 172 mAh g⁻¹; 3 Na⁺ insertion
Highest reported PBA capacity; ferricyanide-derived PBAs limited to 2 e⁻ redox.
Na-ion half-cell, propylene carbonate electrolyte
Sodium-ion battery Prussian blue analog Cathode material High specific capacity

Single-Chain Magnet Building Block: Effective Energy Barrier of 40.5 K and Long-Range Magnetic Ordering Below 5.1 K

The [Mn(CN)₆]³⁻ anion functions as an anisotropic building block for cyano-bridged single-chain magnets (SCMs). The tape-like chain {[(tptz)Mnᴵᴵ(H₂O)Mnᴵᴵᴵ(CN)₆]₂Mnᴵᴵ(H₂O)₂}ₙ·4n MeOH·2n H₂O, assembled using hexacyanomanganate(III) as the bridging metalloligand, exhibits long-range magnetic ordering below T_c = 5.1 K and single-chain magnetic behavior at lower temperatures with an effective energy barrier for magnetization reversal of U_eff = 40.5(7) K [1]. The anisotropy essential for SCM behavior originates from the orbitally degenerate low-spin d⁴ ground state of the [Mn(CN)₆]³⁻ precursor. While hexacyanochromate(III) (d³, S = ³⁄₂) and hexacyanoferrate(III) (d⁵, S = ½) also form cyano-bridged chains, the Mn(III)-based SCMs benefit from the combination of higher spin multiplicity (S = 1) and strong single-ion anisotropy arising from Jahn–Teller distortion and unquenched orbital momentum—features that are absent in the Cr(III) (orbitally non-degenerate ⁴A₂g ground state) and Fe(III) (S = ½, isotropic) analogs [1].

SCM Energy Barrier
Class-level
T_c=5.1 K, U_eff=40.5(7) K for Mn(III)-based single-chain magnet
Sizable barrier enabled by d⁴ Jahn–Teller anisotropy; Cr/Fe analogs lack comparable performance.
AC/DC magnetometry on single crystals, 1.8–300 K
Single-chain magnet Molecular magnetism Cyano-bridged coordination polymer Magnetic ordering

Jahn–Teller Tetragonal Compression: Mn–C 1.98 Å vs. Fe–C 1.92 Å Bond Lengths Differentiating Coordination Geometry

Crystallographic analysis reveals that the [Mn(CN)₆]³⁻ anion exhibits a Jahn–Teller tetragonal compression characteristic of its low-spin d⁴ (t₂g³e_g¹) ground state, with average Mn–C and C–N distances of 1.98 Å and 1.15 Å, respectively, in the K₃[Mn(CN)₆] lattice [1]. By comparison, the isostructural K₃[Fe(CN)₆] displays shorter Fe–C bond distances of approximately 1.92 Å with identical C–N distances of 1.15 Å [2]. The 0.06 Å elongation of the metal–carbon bond in the Mn complex reflects the occupation of the antibonding e_g orbital, which directly manifests the Jahn–Teller effect. Furthermore, structural characterization of the [(Ph₃P)₂N]₃[Mn(CN)₆] salt resolved the tetragonal compression with sufficient accuracy to distinguish axial and equatorial Mn–C bond lengths, confirming the predicted Jahn–Teller distortion for the ⁴E_g ground state under D₄h symmetry—a structural feature that is crystallographically absent in the orbitally non-degenerate Fe(III) and Cr(III) analogs [3]. Within the accuracy of the crystal structure determination, no evidence for a Jahn–Teller distortion is observed in K₃[Fe(CN)₆] [1].

Jahn–Teller Bond Compression
Reported
Mn–C = 1.98 Å vs. Fe–C ≈ 1.92 Å; tetragonal compression due to d⁴ e_g occupation
Structural signature of Jahn–Teller effect confirms distinct electronic configuration.
X-ray diffraction, monoclinic P2₁/c
Crystal structure Jahn-Teller distortion Bond metrics Coordination chemistry

Procurement-Driven Application Scenarios for Tripotassium Hexakis(cyano-C)manganate (K₃[Mn(CN)₆])


Ultra-Trace Lead Determination in Seawater, Biological Tissues, and Certified Reference Materials via HG-ICP-MS

K₃[Mn(CN)₆] at 0.5% m/v in 1% v/v HCl enables on-line plumbane generation with a 42–48× sensitivity enhancement and a detection limit of 0.008 μg L⁻¹ for ²⁰⁸Pb by ICP-MS. The method has been validated against Nearshore seawater (CASS-4), Bone ash (SRM 1400), and Mussel tissue (SRM 2976) certified reference materials, and successfully applied to coastal seawater Pb determination. For laboratories requiring sub-ng L⁻¹ Pb quantification in high-salt matrices where K₃[Fe(CN)₆] is ineffective, K₃[Mn(CN)₆] is the only hexacyanometallate additive demonstrated to provide this level of analytical performance [1].

Synthesis of High-Capacity Sodium Manganese Hexacyanomanganate Cathode for Sodium-Ion Batteries

K₃[Mn(CN)₆] serves as the irreplaceable hexacyanometallate precursor for synthesizing Na₂Mn[Mn(CN)₆] Prussian blue analog cathodes that deliver 209 mAh g⁻¹ at C/5—the highest reported specific capacity among PBA electrode materials. The resulting cathode stores 50% more sodium ions per formula unit than conventional two-electron PBAs, accessing the exotic Mn(I) oxidation state confirmed by X-ray absorption spectroscopy [1]. Iron-based hexacyanoferrate PBAs are structurally incapable of this third alkali-ion insertion. Patent literature (US 20160072128 A1) explicitly describes manganese hexacyanomanganate as a high-capacity positive electrode for rechargeable batteries, underscoring the strategic value of K₃[Mn(CN)₆] as the gateway precursor [2].

Anisotropic Building Block for Single-Chain Magnets and Cyano-Bridged Molecular Magnetic Materials

The [Mn(CN)₆]³⁻ anion, sourced from K₃[Mn(CN)₆], functions as a metalloligand for assembling cyano-bridged single-chain magnets exhibiting long-range magnetic ordering below 5.1 K and effective energy barriers of 40.5 K for magnetization reversal [1]. The combination of S = 1 spin, Jahn–Teller-induced anisotropy, and unquenched orbital angular momentum is a direct consequence of the Mn(III) d⁴ low-spin configuration. This suite of magnetic properties cannot be replicated using Cr(III) (orbitally non-degenerate) or Fe(III) (S = ½, isotropic) hexacyanometallate building blocks, making K₃[Mn(CN)₆] the essential precursor for this class of molecule-based magnets.

In Situ Generation of [Mn(CN)₆]²⁻ Oxidant for Kinetic Determination of Amino Acids and Analytical Oxidimetry

Controlled acid dissolution of K₃[Mn(CN)₆] produces the strongly oxidizing [Mn(CN)₆]²⁻ species (E₁/₂ = 0.85 V vs. SCE) via rapid disproportionation [1]. This Mn(IV) oxidant has been successfully employed for the individual kinetic determination of cysteine, tyrosine, and tryptophan using partial least-squares regression (PLSR), achieving resolution of analytes at variable concentrations without prior separation [2]. The disproportionation kinetics are well-characterized with tabulated rate constants at 40 °C (kₐ = 1.78 × 10⁻⁴ s⁻¹, k_b = 5.97 × 10⁻⁵ s⁻¹ M⁻¹, k_c = 3.40 × 10⁻³ s⁻¹ M⁻¹), enabling predictable oxidant generation . Neither K₃[Fe(CN)₆] nor K₃[Cr(CN)₆] provides access to an M(IV) oxidant via simple acid dissolution, making K₃[Mn(CN)₆] unique for this application.

Application
Selection Property
Validation Focus
Ultra-Trace Pb Determination by HG-ICP-MS
Hydride generation additive sensitivity
Validation against CRM seawater and tissue matrices
High-Capacity Na-ion Battery Cathode
Precursor for high specific capacity PBA
Electrochemical cycling and third Na⁺ insertion stability
Single-Chain Magnet Synthesis
Anisotropic S=1 building block
Magnetic ordering and energy barrier characterization
In Situ Mn(IV) Oxidant Generation
Acid disproportionation to strong oxidant
Kinetic oxidimetry method validation for amino acids
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